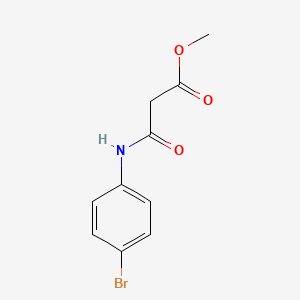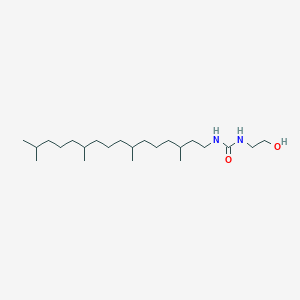
N-(2-Hydroxyethyl)-N'-(3,7,11,15-tetramethylhexadecyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyethyl)-N’-(3,7,11,15-tetramethylhexadecyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a hydroxyethyl group and a long alkyl chain with multiple methyl substitutions. It is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N’-(3,7,11,15-tetramethylhexadecyl)urea typically involves the reaction of 3,7,11,15-tetramethylhexadecan-1-amine with 2-chloroethanol in the presence of a base to form the intermediate N-(2-hydroxyethyl)-3,7,11,15-tetramethylhexadecan-1-amine. This intermediate is then reacted with isocyanate to form the final urea derivative. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of N-(2-Hydroxyethyl)-N’-(3,7,11,15-tetramethylhexadecyl)urea may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxyethyl)-N’-(3,7,11,15-tetramethylhexadecyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
N-(2-Hydroxyethyl)-N’-(3,7,11,15-tetramethylhexadecyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and other industrial products.
Mécanisme D'action
The mechanism of action of N-(2-Hydroxyethyl)-N’-(3,7,11,15-tetramethylhexadecyl)urea involves its interaction with specific molecular targets. The hydroxyethyl group and the long alkyl chain may facilitate binding to proteins or cell membranes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Hydroxyethyl)-N’-(3,7,11,15-tetramethylhexadecyl)carbamate
- N-(2-Hydroxyethyl)-N’-(3,7,11,15-tetramethylhexadecyl)thiourea
Uniqueness
N-(2-Hydroxyethyl)-N’-(3,7,11,15-tetramethylhexadecyl)urea is unique due to its specific combination of a hydroxyethyl group and a long, branched alkyl chain. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications.
Propriétés
Numéro CAS |
672284-99-0 |
|---|---|
Formule moléculaire |
C23H48N2O2 |
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
1-(2-hydroxyethyl)-3-(3,7,11,15-tetramethylhexadecyl)urea |
InChI |
InChI=1S/C23H48N2O2/c1-19(2)9-6-10-20(3)11-7-12-21(4)13-8-14-22(5)15-16-24-23(27)25-17-18-26/h19-22,26H,6-18H2,1-5H3,(H2,24,25,27) |
Clé InChI |
GNUFCFGLWAGZJH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCNC(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


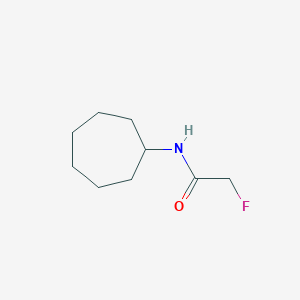
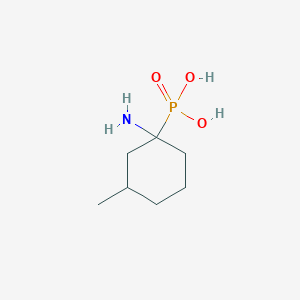
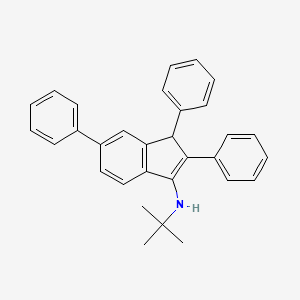
![1-[4,4-Bis(methoxymethyl)-2-methylcyclopentyl]ethan-1-one](/img/structure/B12545702.png)
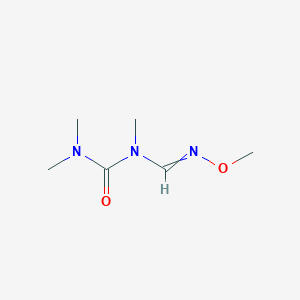
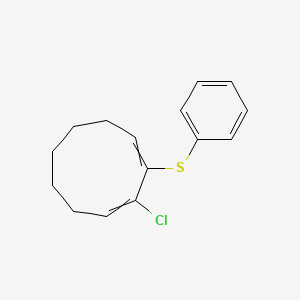
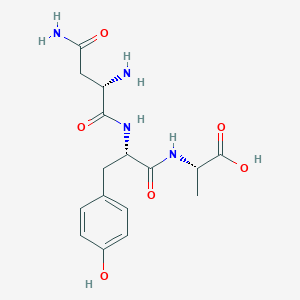
![Furo[3,4-c]pyridin-3(1H)-one, 4-methoxy-1,1-dimethyl-](/img/structure/B12545722.png)
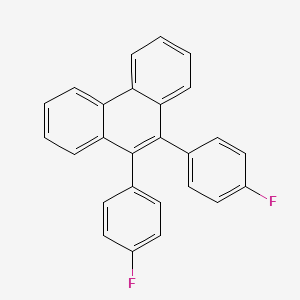
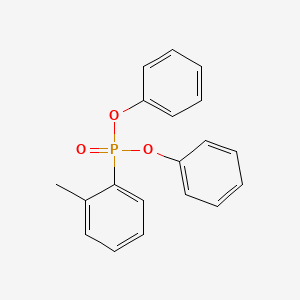

![2,4-Dibromo-2-(propan-2-yl)-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B12545757.png)

